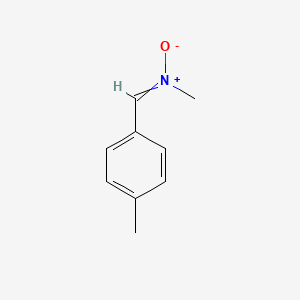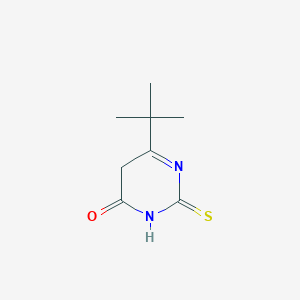
6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring with a thioxo group at the 2-position and a tert-butyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one typically involves the reaction of tert-butylamine with thiourea and a suitable aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the desired pyrimidine ring. The reaction conditions often include heating the reaction mixture to promote cyclization and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the tert-butyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidines.
Applications De Recherche Scientifique
6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form hydrogen bonds with active site residues, while the tert-butyl group provides steric hindrance that can influence the binding affinity and specificity. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A phenolic antioxidant with similar tert-butyl groups.
3,6-Di-tert-butyl-9H-carbazole: A carbazole derivative with tert-butyl groups at similar positions.
2,4,6-Tri-tert-butylphenol: Another phenolic compound with multiple tert-butyl groups.
Uniqueness
6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one is unique due to its combination of a thioxo group and a pyrimidine ring, which is not commonly found in other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H12N2OS |
|---|---|
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
6-tert-butyl-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-8(2,3)5-4-6(11)10-7(12)9-5/h4H2,1-3H3,(H,10,11,12) |
Clé InChI |
RTPJXYNRPZEHSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=S)NC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Ammoniooxy)ethoxy]azanium dichloride](/img/structure/B12512529.png)

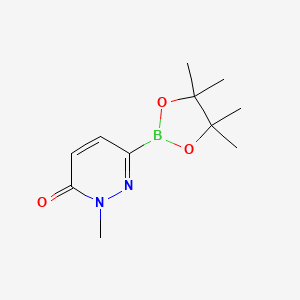
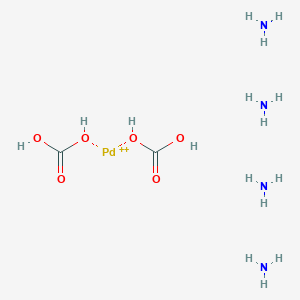
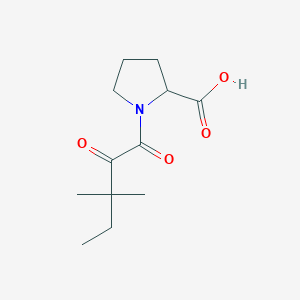
![3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione](/img/structure/B12512569.png)
![Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate](/img/structure/B12512573.png)



